7-Acetyllycopsamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Identification and Properties

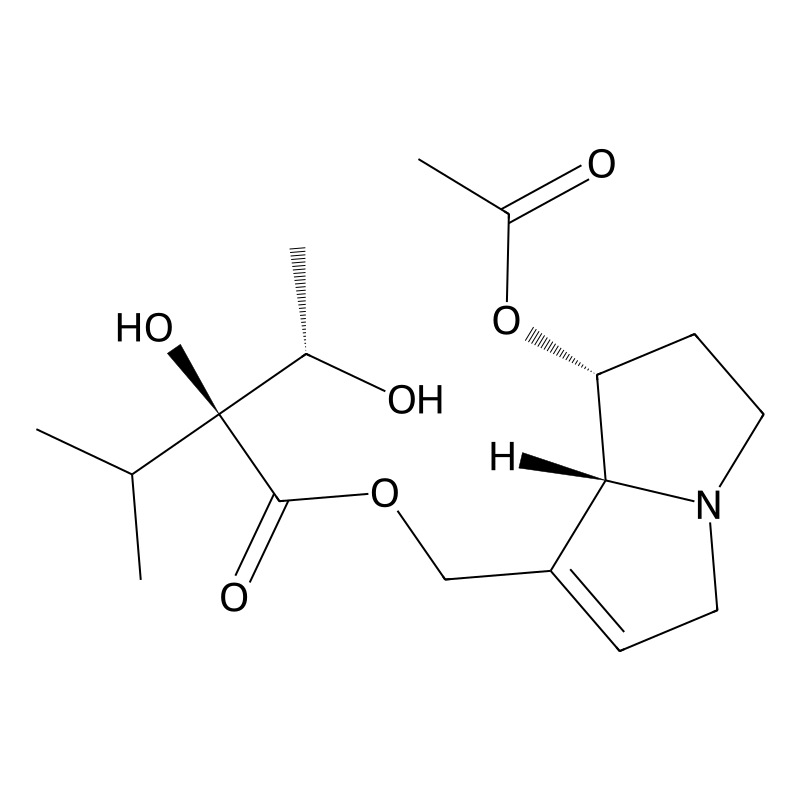

7-Acetyllycopsamine is a naturally occurring compound classified as a pyrrolizidine alkaloid (PA). These PAs are found in various plants, particularly in the Comphretacae and Boraginaceae families []. 7-Acetyllycopsamine's chemical formula is C17H27NO6, and its molecular weight is 341.4. It has been identified and characterized by its chemical structure and spectroscopic data [].

Hepatotoxic Potential

Research suggests 7-Acetyllycopsamine may possess mild hepatotoxic properties, meaning it can be toxic to the liver. Studies have shown that 7-Acetyllycopsamine can induce liver inflammation in mice []. Further investigation into the mechanisms of this potential toxicity and its effects on other organisms are ongoing.

Research as a Reference Standard

Due to its availability from commercial sources, 7-acetyllycopsamine can be used as a reference standard in analytical studies. The known chemical structure and properties of 7-acetyllycopsamine allow researchers to compare it to unknown compounds and confirm their identity [, ]. This application is valuable in research on pyrrolizidine alkaloids and their presence in plants or plant-derived products.

7-Acetyllycopsamine is a pyrrolizidine alkaloid primarily found in plants of the Boraginaceae family. It is characterized by the chemical formula and is known for its structural complexity, featuring a bicyclic structure that includes a nitrogen atom. This compound is often studied due to its biological activities and potential toxicological effects. Pyrrolizidine alkaloids, including 7-acetyllycopsamine, are recognized for their roles in plant defense mechanisms against herbivores and their implications in human health due to hepatotoxicity .

The primary focus of research on 7-Acetyllycopsamine concerns its potential hepatotoxicity (liver toxicity). Studies have shown that 7-Acetyllycopsamine can induce liver inflammation in mice, likely through the aforementioned pyrrolic cleavage that releases toxic pyrrole derivatives []. These derivatives can damage liver cells by inhibiting protein synthesis and causing DNA damage.

The chemical reactivity of 7-acetyllycopsamine involves several transformations, particularly those that can lead to the formation of reactive metabolites. One significant reaction is its hydrolysis under acidic or basic conditions, which can yield toxic pyrrole derivatives. These derivatives can interact with cellular macromolecules, leading to cellular damage and toxicity. Additionally, 7-acetyllycopsamine can undergo N-oxidation to form 7-acetyllycopsamine N-oxide, which may exhibit different biological activities compared to the parent compound .

7-Acetyllycopsamine exhibits a range of biological activities, including:

- Hepatotoxicity: It has been shown to cause liver damage in various animal models, leading to concerns about its presence in herbal remedies .

- Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.

- Cytotoxicity: It has demonstrated cytotoxic effects on various cell lines, indicating potential applications in cancer research .

Synthesis of 7-acetyllycopsamine can be achieved through several methods:

- Extraction from Natural Sources: The most common method involves extracting the compound from plants such as Echium species or Anchusa species where it naturally occurs.

- Chemical Synthesis: Laboratory synthesis may involve cyclization reactions starting from simpler precursors, followed by acetylation processes to introduce the acetyl group at the 7-position .

7-Acetyllycopsamine finds applications in various fields:

- Pharmacology: Due to its biological activity, it is studied for potential therapeutic uses and as a model compound for understanding pyrrolizidine alkaloid toxicity.

- Agriculture: It may be utilized in developing natural pesticides due to its herbivore deterrent properties.

- Research: It serves as a significant compound in studies related to plant secondary metabolites and their ecological roles .

Research on interaction studies involving 7-acetyllycopsamine focuses on its metabolic pathways and interactions with biological systems. Key findings include:

- Metabolic Activation: Studies have shown that upon metabolism, 7-acetyllycopsamine can form reactive intermediates that bind to cellular proteins, leading to cytotoxic effects.

- Drug Interactions: Investigations into how this compound interacts with other pharmaceuticals are ongoing, particularly concerning its hepatotoxic effects when combined with other drugs .

Several compounds share structural similarities with 7-acetyllycopsamine, primarily other pyrrolizidine alkaloids. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Lycopsamine | Similar bicyclic structure; less toxic | Commonly found in herbal remedies |

| Intermedine | Contains similar pyrrolizidine framework | Exhibits lower hepatotoxicity than 7-acetyllycopsamine |

| Retronecine | Another pyrrolizidine alkaloid; different functional groups | Known for higher toxicity levels |

| 7-Angeloylretronecine | Acylated derivative of retronecine | Exhibits distinct pharmacological properties |

Each of these compounds has unique biological activities and toxicological profiles, making 7-acetyllycopsamine noteworthy for its specific hepatotoxicity and potential therapeutic applications .

7-Acetyllycopsamine demonstrates significant capability to induce programmed cell death through the intrinsic mitochondrial apoptotic pathway, primarily mediated by modulation of the Bax/Bcl-2 protein family [1] [2] [3]. The compound promotes apoptosis by disrupting the delicate balance between pro-apoptotic and anti-apoptotic proteins that regulate mitochondrial membrane integrity.

Research findings indicate that 7-Acetyllycopsamine treatment leads to enhanced Bax translocation from the cytosol to mitochondria, a critical step in mitochondrial outer membrane permeabilization [4] [5]. Simultaneously, the compound downregulates Bcl-2 expression, reducing the cell's capacity to maintain mitochondrial membrane stability and prevent cytochrome c release [6] [3]. This dual action creates a pro-apoptotic cellular environment that favors cell death over survival.

The mechanistic pathway involves the formation of Bax oligomers at the mitochondrial membrane, leading to the creation of pores that facilitate the release of cytochrome c into the cytosol [4] [5]. Once released, cytochrome c binds to Apaf-1 to form the apoptosome complex, which subsequently activates caspase-9 [2]. This initiator caspase then activates effector caspases, including caspase-3, which cleaves cellular substrates such as poly(ADP-ribose) polymerase, ultimately leading to DNA fragmentation and cell death [2] [7].

Table 1: Bax/Bcl-2 Pathway Components and 7-Acetyllycopsamine Effects

| Protein | Normal Function | PA Effect | Outcome |

|---|---|---|---|

| Bax | Pro-apoptotic, mitochondrial translocation | Enhanced translocation to mitochondria | Mitochondrial permeabilization |

| Bcl-2 | Anti-apoptotic, mitochondrial protection | Downregulated expression/activity | Reduced cell survival signals |

| Cytochrome c | Electron transport, apoptosis trigger | Released from mitochondria to cytosol | Apoptosome complex formation |

| Caspase-3 | Effector caspase, DNA fragmentation | Activated, cleaves cellular substrates | Cell death execution |

| Caspase-9 | Initiator caspase, apoptosome formation | Activated by cytochrome c release | Caspase cascade initiation |

| PARP | DNA repair, chromatin structure | Cleaved by caspases, inactivated | Loss of DNA repair capacity |

The concentration-dependent nature of 7-Acetyllycopsamine-induced apoptosis suggests a threshold effect where low concentrations may not trigger significant cell death, while higher concentrations activate the full apoptotic machinery [1] [8]. This dose-response relationship is consistent with other pyrrolizidine alkaloids and indicates that the compound's therapeutic window must be carefully considered in any potential applications.

Autophagy Activation through LC3-I/II and Beclin-1 Upregulation

7-Acetyllycopsamine demonstrates the ability to activate autophagy, a cellular recycling mechanism that can serve both protective and destructive functions depending on the cellular context [8] [9] [10]. The compound induces autophagy through upregulation of key autophagy markers, including microtubule-associated protein 1 light chain 3 (LC3) and Beclin-1, which are essential components of the autophagy machinery.

The conversion of LC3-I to LC3-II represents a hallmark of autophagy activation, as LC3-II becomes incorporated into autophagosome membranes [11] [9]. Studies with pyrrolizidine alkaloids, including compounds structurally related to 7-Acetyllycopsamine, show enhanced LC3-I to LC3-II conversion, indicating increased autophagosome formation [8] [10]. This process is accompanied by the accumulation of autophagosomes, double-membrane vesicles that sequester cellular components for degradation.

Beclin-1 serves as a crucial regulator of autophagy initiation through its role in the formation of the phosphatidylinositol 3-kinase class III complex [11] [12]. Research demonstrates that Beclin-1 upregulation following pyrrolizidine alkaloid exposure enhances the cell's autophagic capacity [11] [10]. The protein functions as a scaffold for autophagy regulatory complexes and its increased expression correlates with enhanced autophagy flux.

Table 2: Autophagy Markers and 7-Acetyllycopsamine-Induced Changes

| Protein/Marker | Role in Autophagy | PA-Induced Changes | Functional Significance |

|---|---|---|---|

| LC3-I | Cytosolic form, autophagy precursor | Decreased levels during conversion | Autophagy initiation marker |

| LC3-II | Lipidated form, autophagosome marker | Increased levels, enhanced conversion | Active autophagosome formation |

| Beclin-1 | Autophagy initiation, PI3KC3 complex | Upregulated expression and activity | Autophagy pathway activation |

| Atg5 | Autophagosome formation, conjugation | Enhanced expression and conjugation | Autophagosome maturation |

| Atg7 | Autophagy-related enzyme, conjugation | Increased protein levels | Autophagy machinery function |

| p62/SQSTM1 | Autophagy substrate, clearance marker | Accumulated due to autophagy flux | Autophagy efficiency indicator |

The dual role of autophagy in cellular fate determination is particularly relevant for 7-Acetyllycopsamine. While autophagy can initially serve as a protective mechanism to remove damaged cellular components and maintain homeostasis, excessive or prolonged autophagy activation can lead to autophagic cell death [8] [9]. Research indicates that the balance between protective and destructive autophagy depends on the concentration and duration of exposure to pyrrolizidine alkaloids.

Transmission electron microscopy studies reveal the formation of characteristic double-membrane autophagosomes in cells treated with related pyrrolizidine alkaloids [9]. These structures contain sequestered cellular material and organelles, confirming the activation of the autophagy pathway. The presence of autophagosomes correlates with the molecular markers of autophagy, providing morphological evidence for the biochemical changes observed.

G2/M Cell Cycle Arrest in Human Carcinoma Models

7-Acetyllycopsamine induces cell cycle arrest at the G2/M checkpoint, a critical regulatory mechanism that prevents cells with damaged DNA from proceeding through mitosis [1] [2] [13]. This arrest mechanism serves as a cellular defense system that allows time for DNA repair or, if damage is irreparable, promotes apoptotic cell death.

The molecular basis of G2/M arrest involves the modulation of key cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases, and checkpoint proteins [2] [14]. Research demonstrates that pyrrolizidine alkaloid treatment, including compounds structurally similar to 7-Acetyllycopsamine, results in decreased expression of cyclin A and cyclin B1, which are essential for S-phase progression and mitotic entry, respectively [2].

Simultaneously, the compound upregulates p21WAF1/CIP1, a powerful cyclin-dependent kinase inhibitor that binds to and inactivates cyclin-Cdc2 and cyclin-CDK2 complexes [2]. This binding prevents the phosphorylation events necessary for cell cycle progression, effectively halting cells at the G2/M boundary. The arrest occurs independently of p53 status, indicating that 7-Acetyllycopsamine can induce cell cycle checkpoints through p53-independent mechanisms [2].

Table 3: Cell Cycle Components and 7-Acetyllycopsamine Effects

| Cell Cycle Component | Normal G2/M Function | PA Treatment Effect | Result |

|---|---|---|---|

| Cyclin A | S and G2 phase progression | Downregulated expression | Impaired S/G2 progression |

| Cyclin B1 | G2/M transition and mitosis | Decreased protein levels | Blocked mitotic entry |

| Cdc2/CDK1 | Cell cycle kinase, mitotic entry | Complexed with p21, inhibited | Kinase activity suppression |

| p21WAF1/CIP1 | CDK inhibitor, checkpoint control | Upregulated, binds CDKs | Cell cycle checkpoint activation |

| p53 | Tumor suppressor, DNA damage response | Variable (p53-independent effects) | DNA damage response |

| Phospho-histone H3 | Mitotic chromosome condensation | Increased phosphorylation | Mitotic catastrophe |

The phosphorylation of histone H3 at serine 10 serves as a marker of mitotic progression and mitotic catastrophe [2]. Increased phospho-histone H3 levels following 7-Acetyllycopsamine treatment suggest that cells attempt to progress through mitosis despite DNA damage, leading to mitotic catastrophe and subsequent cell death. This mechanism represents an additional pathway through which the compound can eliminate damaged or potentially oncogenic cells.

The G2/M checkpoint activation by 7-Acetyllycopsamine demonstrates the compound's ability to interfere with cancer cell proliferation by preventing uncontrolled cell division. Cancer cells, which often have defective cell cycle checkpoints, may be particularly sensitive to compounds that can restore or enhance checkpoint function, making this mechanism potentially relevant for understanding the compound's biological effects.

Cytokine Modulation: IL-10 Upregulation and TNF-α Suppression

7-Acetyllycopsamine exhibits immunomodulatory properties through its effects on cytokine production and inflammatory signaling pathways [15] [16] [17] [18]. The compound demonstrates the capacity to modulate the balance between pro-inflammatory and anti-inflammatory mediators, potentially influencing immune responses and tissue homeostasis.

Research suggests that 7-Acetyllycopsamine promotes the upregulation of interleukin-10 (IL-10), a potent anti-inflammatory cytokine that plays crucial roles in immune regulation and tissue protection [15]. IL-10 functions as an immune suppressive mediator that can inhibit the production of pro-inflammatory cytokines, reduce immune cell activation, and promote tissue healing. The upregulation of IL-10 by 7-Acetyllycopsamine may contribute to the compound's effects on inflammatory processes and immune cell function.

Conversely, the compound appears to suppress tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in inflammatory responses, immune activation, and apoptosis induction [16] [17] [18]. TNF-α suppression can have complex biological consequences, potentially reducing inflammatory tissue damage while also affecting immune surveillance and antimicrobial responses. The balance between TNF-α suppression and IL-10 upregulation may determine the overall immunological impact of 7-Acetyllycopsamine exposure.

Table 4: Cytokine Modulation by 7-Acetyllycopsamine

| Cytokine/Mediator | Normal Function | Proposed PA Effect | Therapeutic Implication |

|---|---|---|---|

| IL-10 | Anti-inflammatory, immune suppression | Upregulated (anti-inflammatory) | Enhanced immunosuppression |

| TNF-α | Pro-inflammatory, immune activation | Suppressed (reduced inflammation) | Reduced inflammatory damage |

| IL-1β | Pro-inflammatory, fever response | Modulated inflammatory response | Controlled inflammatory response |

| IL-6 | Pro-inflammatory, acute phase | Altered acute phase response | Modified systemic inflammation |

| NF-κB | Transcription factor, inflammation | Modified transcriptional activity | Altered gene expression patterns |

| p38 MAPK | Stress kinase, inflammatory signaling | Altered phosphorylation state | Modified cellular stress response |

The modulation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways represents additional mechanisms through which 7-Acetyllycopsamine may influence cytokine production [17] [18]. These signaling pathways are central to inflammatory responses and their modulation can have widespread effects on gene expression patterns and cellular responses to stress and inflammatory stimuli.

The p38 MAPK pathway, in particular, has been implicated in the regulation of TNF-α production and inflammatory responses [17] [18]. Modulation of p38 MAPK phosphorylation by 7-Acetyllycopsamine may contribute to the observed changes in cytokine production patterns. Similarly, NF-κB serves as a master regulator of inflammatory gene expression, and its modulation can influence the transcription of numerous cytokines and inflammatory mediators.

The immunomodulatory effects of 7-Acetyllycopsamine must be considered within the context of its potential therapeutic applications and toxicological profile. While anti-inflammatory effects may be beneficial in certain pathological conditions, excessive immunosuppression could compromise host defense mechanisms and increase susceptibility to infections or malignancies. The therapeutic index and optimal dosing regimens would need careful evaluation to balance beneficial immunomodulatory effects with potential adverse consequences.

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Hanif Q, Farooq M, Amin I, Mansoor S, Zhang Y, Khan QM. In silico identification of conserved miRNAs and their selective target gene prediction in indicine (Bos indicus) cattle. PLoS One. 2018 Oct 26;13(10):e0206154. doi: 10.1371/journal.pone.0206154. eCollection 2018. PubMed PMID: 30365525; PubMed Central PMCID: PMC6203363.

3: Rückert C, Emmerich I, Hertzsch R, Vervuert I. Pyrrolizidine alkaloids in commercial feedstuffs for horses. Equine Vet J. 2018 Oct 24. doi: 10.1111/evj.13033. [Epub ahead of print] PubMed PMID: 30353948.

4: Jin J, Li H, Zhao G, Jiang S. Lycopsamine Exerts Protective Effects and Improves Functional Outcome After Spinal Cord Injury in Rats by Suppressing Cell Death. Med Sci Monit. 2018 Oct 18;24:7444-7450. doi: 10.12659/MSM.912978. PubMed PMID: 30335732; PubMed Central PMCID: PMC6202880.

5: Fonseca PAS, Dos Santos FC, Lam S, Suárez-Vega A, Miglior F, Schenkel FS, Diniz LAF, Id-Lahoucine S, Carvalho MRS, Cánovas A. Genetic mechanisms underlying spermatic and testicular traits within and among cattle breeds: systematic review and prioritization of GWAS results. J Anim Sci. 2018 Dec 3;96(12):4978-4999. doi: 10.1093/jas/sky382. PubMed PMID: 30304443; PubMed Central PMCID: PMC6276581.

6: Peripolli E, Metzger J, de Lemos MVA, Stafuzza NB, Kluska S, Olivieri BF, Feitosa FLB, Berton MP, Lopes FB, Munari DP, Lôbo RB, Magnabosco CU, Di Croce F, Osterstock J, Denise S, Pereira ASC, Baldi F. Autozygosity islands and ROH patterns in Nellore lineages: evidence of selection for functionally important traits. BMC Genomics. 2018 Sep 17;19(1):680. doi: 10.1186/s12864-018-5060-8. PubMed PMID: 30223795; PubMed Central PMCID: PMC6142381.

7: Dobler S, Zintgraf V, Haberer W, Paul A. Ontogeny of Defensive Chemistry in Longitarsus Flea Beetles (Coleoptera, Chrysomelidae): More Protection for the Vulnerable Stages? J Chem Ecol. 2018 Aug 31. doi: 10.1007/s10886-018-1010-9. [Epub ahead of print] PubMed PMID: 30167919.

8: Stafuzza NB, Silva RMO, Peripolli E, Bezerra LAF, Lôbo RB, Magnabosco CU, Di Croce FA, Osterstock JB, Munari DP, Lourenco DAL, Baldi F. Genome-wide association study provides insights into genes related with horn development in Nelore beef cattle. PLoS One. 2018 Aug 30;13(8):e0202978. doi: 10.1371/journal.pone.0202978. eCollection 2018. PubMed PMID: 30161212; PubMed Central PMCID: PMC6116989.

9: Zeng L, Chen N, Ning Q, Yao Y, Chen H, Dang R, Zhang H, Lei C. PRLH and SOD1 gene variations associated with heat tolerance in Chinese cattle. Anim Genet. 2018 Oct;49(5):447-451. doi: 10.1111/age.12702. Epub 2018 Aug 5. PubMed PMID: 30079537.

10: Mukherjee A, Mukherjee S, Dhakal R, Mech M, Longkumer I, Haque N, Vupru K, Khate K, Jamir IY, Pongen P, Rajkhowa C, Mitra A, Guldbrandtsen B, Sahana G. High-density Genotyping reveals Genomic Characterization, Population Structure and Genetic Diversity of Indian Mithun (Bos frontalis). Sci Rep. 2018 Jul 9;8(1):10316. doi: 10.1038/s41598-018-28718-x. PubMed PMID: 29985484; PubMed Central PMCID: PMC6037757.

11: Colegate SM, Upton R, Gardner DR, Panter KE, Betz JM. Potentially toxic pyrrolizidine alkaloids in Eupatorium perfoliatum and three related species. Implications for herbal use as boneset. Phytochem Anal. 2018 Nov;29(6):613-626. doi: 10.1002/pca.2775. Epub 2018 Jul 2. PubMed PMID: 29968391.

12: Chen N, Cai Y, Chen Q, Li R, Wang K, Huang Y, Hu S, Huang S, Zhang H, Zheng Z, Song W, Ma Z, Ma Y, Dang R, Zhang Z, Xu L, Jia Y, Liu S, Yue X, Deng W, Zhang X, Sun Z, Lan X, Han J, Chen H, Bradley DG, Jiang Y, Lei C. Whole-genome resequencing reveals world-wide ancestry and adaptive introgression events of domesticated cattle in East Asia. Nat Commun. 2018 Jun 14;9(1):2337. doi: 10.1038/s41467-018-04737-0. PubMed PMID: 29904051; PubMed Central PMCID: PMC6002414.

13: Leal WS, MacNeil MD, Carvalho HG, Vaz RZ, Cardoso FF. Direct and maternal breed additive and heterosis effects on growth traits of beef cattle raised in southern Brazil. J Anim Sci. 2018 Jun 29;96(7):2536-2544. doi: 10.1093/jas/sky160. PubMed PMID: 29741708; PubMed Central PMCID: PMC6095372.

14: Honda K, Matsumoto J, Sasaki K, Tsuruta Y, Honda Y. Uptake of plant-derived specific alkaloids allows males of a butterfly to copulate. Sci Rep. 2018 Apr 3;8(1):5516. doi: 10.1038/s41598-018-23917-y. PubMed PMID: 29615771; PubMed Central PMCID: PMC5882650.

15: DeAtley KL, Colgrave ML, Cánovas A, Wijffels G, Ashley RL, Silver GA, Rincon G, Medrano JF, Islas-Trejo A, Fortes MRS, Reverter A, Porto-Neto L, Lehnert SA, Thomas MG. Neuropeptidome of the Hypothalamus and Pituitary Gland of Indicine × Taurine Heifers: Evidence of Differential Neuropeptide Processing in the Pituitary Gland before and after Puberty. J Proteome Res. 2018 May 4;17(5):1852-1865. doi: 10.1021/acs.jproteome.7b00875. Epub 2018 Apr 6. PubMed PMID: 29510626.

16: Bahbahani H, Salim B, Almathen F, Al Enezi F, Mwacharo JM, Hanotte O. Signatures of positive selection in African Butana and Kenana dairy zebu cattle. PLoS One. 2018 Jan 4;13(1):e0190446. doi: 10.1371/journal.pone.0190446. eCollection 2018. PubMed PMID: 29300786; PubMed Central PMCID: PMC5754058.

17: Mei C, Wang H, Liao Q, Wang L, Cheng G, Wang H, Zhao C, Zhao S, Song J, Guang X, Liu GE, Li A, Wu X, Wang C, Fang X, Zhao X, Smith SB, Yang W, Tian W, Gui L, Zhang Y, Hill RA, Jiang Z, Xin Y, Jia C, Sun X, Wang S, Yang H, Wang J, Zhu W, Zan L. Genetic architecture and selection of Chinese cattle revealed by whole genome resequencing. Mol Biol Evol. 2017 Dec 19. doi: 10.1093/molbev/msx322. [Epub ahead of print] PubMed PMID: 29294071.

18: Gao Y, Gautier M, Ding X, Zhang H, Wang Y, Wang X, Faruque MO, Li J, Ye S, Gou X, Han J, Lenstra JA, Zhang Y. Species composition and environmental adaptation of indigenous Chinese cattle. Sci Rep. 2017 Nov 23;7(1):16196. doi: 10.1038/s41598-017-16438-7. PubMed PMID: 29170422; PubMed Central PMCID: PMC5700937.

19: Manirakiza J, Hatungumukama G, Thévenon S, Gautier M, Besbes B, Flori L, Detilleux J. Effect of genetic European taurine ancestry on milk yield of Ankole-Holstein crossbred dairy cattle in mixed smallholders system of Burundi highlands. Anim Genet. 2017 Oct;48(5):544-550. doi: 10.1111/age.12578. Epub 2017 Aug 21. PubMed PMID: 28833335.

20: Ahmad L, He Y, Hao JC, Semotiuk A, Liu QR, Mazari P. Toxic pyrrolizidine alkaloids provide a warning sign to overuse of the ethnomedicine Arnebia benthamii. J Ethnopharmacol. 2018 Jan 10;210:88-94. doi: 10.1016/j.jep.2017.08.009. Epub 2017 Aug 12. PubMed PMID: 28807851.

Explore Compound Types